2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
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Overview
Description
2-(2-methyl-1H-imidazol-1-yl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is a complex organic compound that features both imidazole and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves the condensation of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-imidazol-1-yl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-methyl-1H-imidazol-1-yl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methyl-1H-imidazol-1-yl)ethanamine
- 2-(2-methyl-1H-imidazol-1-yl)acetic acid hydrochloride
- 2-(2-methyl-1H-imidazol-1-yl)ethylpiperidine dihydrochloride
Uniqueness
2-(2-methyl-1H-imidazol-1-yl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is unique due to its combination of imidazole and pyrrole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H15N5O |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-(2-methylimidazol-1-yl)-N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C12H15N5O/c1-10-13-5-7-17(10)9-12(18)15-14-8-11-4-3-6-16(11)2/h3-8H,9H2,1-2H3,(H,15,18)/b14-8- |
InChI Key |
DRBOWLFAQPDMQA-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=NC=CN1CC(=O)N/N=C\C2=CC=CN2C |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN=CC2=CC=CN2C |
Origin of Product |
United States |
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